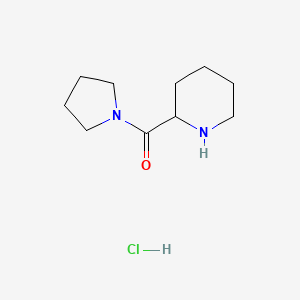
2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride" is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their synthesis, molecular structure, and potential applications. For instance, organotin(IV) complexes derived from related methanone compounds have been synthesized and shown to exhibit significant antibacterial activities, suggesting potential pharmaceutical applications .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4%, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate . This indicates that the synthesis of similar compounds, such as "this compound," could potentially follow a similar pathway, with modifications to accommodate the specific structural requirements.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For instance, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, providing insights into the structural characteristics of such compounds . Additionally, the crystal structure of another methanone derivative was determined, revealing intermolecular hydrogen bonding patterns . These studies suggest that detailed molecular structure analysis of "this compound" would likely involve similar techniques to elucidate its conformation and bonding interactions.
Chemical Reactions Analysis
The reactivity of piperidine derivatives in chemical reactions has been studied, with findings suggesting variations in reactivity based on substitution patterns and solvation effects . These insights can be valuable when considering the chemical reactions that "this compound" might undergo, as the presence of different functional groups and substituents can significantly influence the compound's behavior in synthetic and biological contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been deduced from their synthesis and structural characterization. For example, the low molar conductance values of organotin(IV) complexes in dimethylformamide indicate that these metal complexes are nonelectrolytes . Similarly, the solubility, melting points, and stability of "this compound" would be important properties to analyze, as they can affect the compound's applications and handling.
Applications De Recherche Scientifique
Synthesis Methods
- Synthesis Approaches : Zheng Rui (2010) described a method for preparing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. This process achieved a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Biological Activity
Enzyme Inhibition : J. M. Grisar et al. (1976) found that a compound structurally similar to 2-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride inhibited ADP-induced aggregation of blood platelets (J. M. Grisar et al., 1976).
Antimicrobial Activity : N. Patel, S. N. Agravat, and Faiyazalam M. Shaikh (2011) synthesized compounds related to this compound and tested their antimicrobial activity, observing variable and modest results against bacteria and fungi (N. Patel et al., 2011).
Structural and Theoretical Studies
Thermal and Optical Properties : C. S. Karthik et al. (2021) studied the thermal, optical, and structural properties of a compound similar to this compound, providing insights into its stability and potential applications (C. S. Karthik et al., 2021).
Conformational Analysis : Ö. Alver, C. Parlak, and M. Bilge (2011) conducted a nuclear magnetic resonance (NMR) study on 4-(1-pyrrolidinyl)piperidine, a related compound, to understand its stable forms and molecular structure, which could be relevant for the understanding of this compound (Ö. Alver et al., 2011).
Chemoinformatic and Docking Studies : Mubashir Hassan et al. (2018) explored multifunctional amides, including a compound related to this compound, assessing their potential as therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatics, and molecular docking (Mubashir Hassan et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
piperidin-2-yl(pyrrolidin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9;/h9,11H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAUQORBEIQABE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


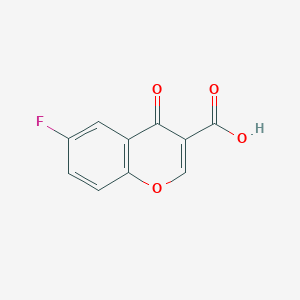
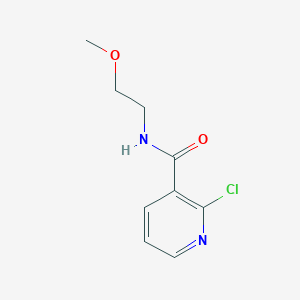
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)

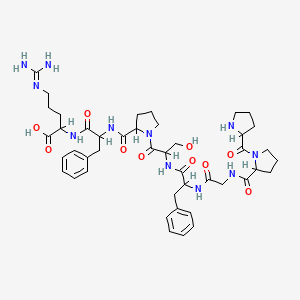

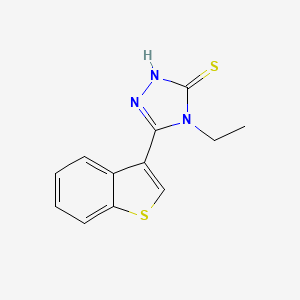
![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)




